Cas no 2363-39-5 (Benzene,2,4-dinitro-1-(2-nitrophenoxy)-)

Benzene,2,4-dinitro-1-(2-nitrophenoxy)- structure
2363-39-5 structure
Product Name:Benzene,2,4-dinitro-1-(2-nitrophenoxy)-
CAS-nummer:2363-39-5
MF:C12H7N3O7
MW:305.199882745743
CID:283244
PubChem ID:227800
Update Time:2025-04-19

Benzene,2,4-dinitro-1-(2-nitrophenoxy)- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene,2,4-dinitro-1-(2-nitrophenoxy)-
    • 2,4-dinitro-1-(2-nitrophenoxy)benzene
    • (2,4-dinitro-phenyl)-(2,4,6-trichloro-phenyl)-ether
    • (2,4-Dinitro-phenyl)-(2,4,6-trichlor-phenyl)-aether
    • (2,4-Dinitro-phenyl)-(2-nitro-phenyl)-aether
    • 2,2,4-Trinitro-diphenyl-ether
    • 2,2,'4'-Trinitrodiphenylether
    • 2,4,2'-trinitrodiphenyl ether
    • 2,4,2'-Trinitro-diphenylether
    • 2.4.2'-Trinitro-diphenylaether
    • 2'.4'.6'-Trichlor-2.4-dinitro-diphenylaether
    • AC1L63OD
    • AC1Q3QN2
    • AG-J-33613
    • AR-1B6291
    • CTK5B3123
    • KST-1B7178
    • NSC45095
    • DTXSID50946449
    • AKOS001482400
    • 2363-39-5
    • 2,4-Dinitro-1-(O-nitrophenoxy)benzene
    • SR-01000106405-1
    • 2,4-Dinitro-1-(2-nitrophenoxy)benzene #
    • NSC-19872
    • Ether, 2,4-dinitrophenyl O-nitrophenyl
    • NSC19872
    • ZFPQCDUWZQROIK-UHFFFAOYSA-N
    • SR-01000106405
    • Benzene, 2,4-dinitro-1-(2-nitrophenoxy)-
    • Inchi: 1S/C12H7N3O7/c16-13(17)8-5-6-12(10(7-8)15(20)21)22-11-4-2-1-3-9(11)14(18)19/h1-7H
    • InChI-sleutel: ZFPQCDUWZQROIK-UHFFFAOYSA-N
    • LACHT: O(C1C=CC=CC=1[N+](=O)[O-])C1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-]

Berekende eigenschappen

  • Exacte massa: 305.02841
  • Monoisotopische massa: 305.0284
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 2
  • Complexiteit: 442
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 147
  • XLogP3: 2.9

Experimentele eigenschappen

  • Dichtheid: 1.56
  • Kookpunt: 419.3°C at 760 mmHg
  • Vlampunt: 185°C
  • Brekindex: 1.661
  • PSA: 138.65
  • LogboekP: 4.77310
Aanbevolen leveranciers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.